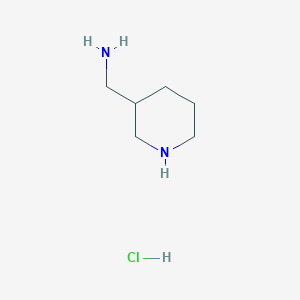

Piperidin-3-ylmethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidin-3-ylmethanamine hydrochloride: is an organic compound with the molecular formula C6H15ClN2 and a molecular weight of 150.65 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. The compound is typically found as a colorless to slightly yellow liquid with an ammonia-like odor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From Nipecotamide: One common method involves the synthesis of 3-Aminomethylpiperidine from nipecotamide.

From D-mandelic acid and racemic 3-piperidine amide: This method involves multiple steps:

Industrial Production Methods: Industrial production methods often involve large-scale hydrogenation processes using catalysts such as palladium on carbon and reducing agents like ammonium formate .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Piperidin-3-ylmethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Palladium on carbon, ammonium formate.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Oxidized derivatives of 3-Aminomethylpiperidine.

Reduction: Reduced forms of the compound, often leading to simpler amines.

Substitution: Substituted piperidine derivatives.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of Piperidin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing various biochemical processes. For example, it may interact with enzymes or receptors involved in neurotransmission, thereby affecting cellular signaling pathways .

Comparaison Avec Des Composés Similaires

4-Aminomethylpiperidine: Similar structure but with the amino group at the 4-position.

2-Aminomethylpiperidine: Similar structure but with the amino group at the 2-position.

3-Picolylamine: Contains a pyridine ring instead of a piperidine ring.

Uniqueness:

Activité Biologique

Piperidin-3-ylmethanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will detail its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, which is known for its role in various biological systems. The hydrochloride salt form enhances solubility and stability, making it suitable for biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate the activity of specific receptors and enzymes involved in neurological processes. For instance, studies have shown that derivatives of piperidine can act as inhibitors of butyrylcholinesterase (BChE), an enzyme associated with cognitive functions and neurodegenerative diseases such as Alzheimer's disease .

1. Cognitive Enhancement

This compound has been studied for its potential in enhancing cognitive functions by inhibiting BChE. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter critical for memory and learning .

2. Antimicrobial Activity

Recent studies have explored the use of piperidine derivatives as inhibitors against Mycobacterium tuberculosis. Some analogues have demonstrated significant inhibitory activity against the enzyme thymidylate kinase (MtbTMPK), suggesting potential applications in tuberculosis treatment .

3. Cancer Therapy

Research indicates that piperidine derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells. Compounds derived from piperidine have shown enhanced cytotoxicity in specific cancer cell lines compared to standard treatments .

Case Study: Inhibition of Butyrylcholinesterase

A study focused on a novel piperidine-based selective huBChE inhibitor demonstrated reversible binding properties, highlighting its potential as a therapeutic agent for cognitive deficits associated with Alzheimer's disease . The study provided insights into the structure-activity relationship (SAR) that could guide future drug design.

Case Study: Antimicrobial Properties

In another study, a series of 1-(piperidin-3-yl)thymine amides were synthesized and evaluated for their inhibitory effects on MtbTMPK. The most potent compounds showed promising results against both virulent and avirulent strains of Mycobacterium tuberculosis, indicating their potential as new anti-tuberculosis agents .

Table 1: Biological Activities of Piperidin Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | BChE Inhibition | |

| 1-(piperidin-3-yl)thymine amides | MtbTMPK Inhibition | |

| Piperidine Derivative | Anticancer Activity |

Table 2: Binding Affinities at Receptors

Propriétés

IUPAC Name |

piperidin-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORUKHBIFFGEJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.